molecular formula C12H16BrN3O2 B2555463 Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate CAS No. 2411298-03-6

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate

Cat. No.: B2555463
CAS No.: 2411298-03-6
M. Wt: 314.183
InChI Key: IIRWEAFFIQSFEF-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate is a chemical compound with the molecular formula C12H16BrN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group and a bromoethynyl-substituted pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution products: Various substituted pyrazole derivatives.

    Oxidation products: Oxidized pyrazole derivatives.

    Reduction products: Reduced pyrazole derivatives.

    Hydrolysis products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-7-10-9(5-6-13)8-16(4)15-10/h8H,7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWEAFFIQSFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1C#CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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